Cas no 1217487-29-0 (5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine)

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a specialized heterocyclic compound featuring a pyrimidine-thiazole hybrid structure. Its molecular design incorporates a 2,3-dimethylbutan-2-yl substituent, enhancing steric and electronic properties for targeted applications in medicinal chemistry and agrochemical research. The presence of the 4-methylthiazol-2-amine moiety contributes to its potential as a bioactive scaffold, particularly in kinase inhibition or antimicrobial studies. This compound’s structural complexity allows for precise modulation of physicochemical properties, making it a valuable intermediate in the synthesis of novel therapeutic or crop protection agents. High purity and well-defined stereochemistry ensure reproducibility in research applications.
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine structure
1217487-29-0 structure
商品名:5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
CAS番号:1217487-29-0
MF:C14H20N4S
メガワット:276.400401115417
MDL:MFCD22575111
CID:4686737

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
    • 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
    • MDL: MFCD22575111
    • インチ: 1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17)
    • InChIKey: FAEKJXRPINZLET-UHFFFAOYSA-N
    • ほほえんだ: S1C(N)=NC(C)=C1C1=CC=NC(C(C)(C)C(C)C)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • トポロジー分子極性表面積: 92.9

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D120035-125mg
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
1217487-29-0
125mg
$ 240.00 2022-06-06
Matrix Scientific
143559-25g
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, 95%
1217487-29-0 95%
25g
$7704.00 2023-09-06
TRC
D120035-250mg
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
1217487-29-0
250mg
$ 400.00 2022-06-06
Matrix Scientific
143559-5g
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, 95%
1217487-29-0 95%
5g
$2568.00 2023-09-06

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 関連文献

5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amineに関する追加情報

Introduction to 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 1217487-29-0, specifically named 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, represents a fascinating subject of study in the realm of chemical biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in pharmaceutical research and drug development. The presence of a pyrimidine core appended with a methylthiazole moiety, further modified by an isobutyl group, suggests a unique set of biochemical properties that make it a promising candidate for further exploration.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The pyrimidine scaffold, known for its prevalence in nucleoside analogs and kinase inhibitors, plays a pivotal role in modulating biological pathways. In contrast, the methylthiazole component introduces additional pharmacophoric features that can influence solubility, bioavailability, and target interactions. The specific substitution pattern, particularly the isobutyl group, may enhance binding affinity to certain biological targets while also affecting metabolic stability.

The synthesis and characterization of this compound have been influenced by cutting-edge methodologies in organic chemistry. Techniques such as multi-step cross-coupling reactions and transition-metal catalysis have enabled the precise construction of its complex framework. Spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in confirming its structural integrity. These analytical approaches not only validate the synthetic success but also provide insights into possible conformations and dynamics of the molecule.

One of the most compelling aspects of this compound is its potential as an inhibitor or modulator of enzyme activity. The pyrimidine and methylthiazole moieties are frequently found in molecules that interact with enzymes such as kinases and phosphodiesterases. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain therapeutic targets, making it a valuable scaffold for structure-based drug design. Molecular docking simulations have been employed to predict binding modes and affinities, providing a rational basis for further optimization.

In vitro studies have begun to unravel the pharmacological profile of 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine. These experiments have focused on evaluating its interaction with specific enzymes and receptors relevant to human health. Initial results indicate that the compound demonstrates moderate activity against certain kinases, suggesting its utility as a lead compound for developing novel inhibitors. Additionally, its interaction with cellular components has been examined to assess potential off-target effects, which is crucial for ensuring safety and efficacy in therapeutic applications.

The impact of steric hindrance introduced by the isobutyl group on the biological activity of this molecule cannot be overstated. This bulky substituent may enhance binding specificity by occupying hydrophobic pockets on target proteins or enzymes. However, it could also pose challenges in terms of cell membrane permeability and metabolic stability. Balancing these factors is essential for optimizing drug-like properties, such as solubility and bioavailability. Efforts are underway to modify the substitution pattern to achieve a more favorable pharmacokinetic profile without compromising biological activity.

Recent literature highlights several examples where similar heterocyclic compounds have shown promise in treating various diseases. For instance, derivatives of pyrimidine-thiazole hybrids have been explored for their anti-inflammatory and antiviral properties. The structural features present in our compound align well with these successful motifs, suggesting potential therapeutic applications across multiple disease areas. Further research is needed to fully elucidate its mechanism of action and clinical relevance.

The development of new synthetic routes has been a key focus to improve both yield and scalability for 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine. Alternative methodologies are being investigated to streamline the synthesis while maintaining high purity standards. Green chemistry principles are being incorporated to minimize waste and reduce environmental impact. Such sustainable approaches are increasingly important in modern pharmaceutical research, aligning with global efforts to promote eco-friendly practices.

Collaborative efforts between synthetic chemists and biologists are essential for maximizing the potential of this compound. By combining expertise from different disciplines, researchers can accelerate the discovery process from lead identification to preclinical testing. This interdisciplinary approach ensures that structural modifications are guided by both chemical feasibility and biological relevance, enhancing the likelihood of success in drug development.

The future prospects for 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine remain promising as ongoing studies continue to reveal new insights into its properties and potential applications. Advances in analytical techniques and computational methods will further refine our understanding of its behavior at both molecular and cellular levels. As research progresses, this compound may emerge as a valuable tool in addressing unmet medical needs.

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